6-(2-Bromophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Description
6-(2-Bromophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C15H16BrN5O2S2 and its molecular weight is 442.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound 6-(2-Bromophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The molecular formula of the compound is C15H16BrN5O2S2. The synthesis typically involves multi-step reactions that include the formation of triazole and thiadiazole rings. The key synthetic strategies often leverage nucleophilic substitutions and cyclization reactions to yield the target compound with high purity and yield .
Biological Activity Overview
The biological activities of this compound are primarily attributed to its structural features, which allow it to interact with various biological targets. Notably, compounds containing triazole and thiadiazole moieties have been reported to exhibit:
- Anticancer Activity: Studies have indicated that derivatives of triazoles possess significant cytotoxic effects against various cancer cell lines. For instance, related compounds have shown promising results in inhibiting the growth of MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines .
- Antimicrobial Properties: The presence of the thiadiazole ring enhances the compound's antibacterial and antifungal activities. Research has demonstrated that certain derivatives exhibit potent activity against pathogens such as Mycobacterium tuberculosis and various strains of bacteria .
- Anti-inflammatory Effects: Some studies suggest that this class of compounds can modulate inflammatory pathways, potentially serving as anti-inflammatory agents. The mechanism often involves inhibition of specific enzymes linked to inflammatory responses .
1. Anticancer Studies
A study conducted on a series of triazolo-thiadiazole derivatives revealed that specific modifications to the piperidine moiety significantly influenced their cytotoxicity against cancer cell lines. For example:
Compound | Cell Line | IC50 (µM) |
---|---|---|
6-(2-Bromophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl] | MCF-7 | 15 |
Related Triazole Derivative | Bel-7402 | 12 |
These results suggest that structural variations can enhance or diminish anticancer activity .
2. Antimicrobial Activity
In another study focusing on antimicrobial properties, the compound was tested against several bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
These findings indicate a strong potential for developing new antimicrobial agents based on this compound's structure .
Mechanistic Insights
The biological activities of This compound may be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound may act as a reversible inhibitor for specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation: It may also modulate receptor activities related to neurotransmission or immune responses.
Properties
Molecular Formula |
C15H16BrN5O2S2 |
---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
6-(2-bromophenyl)-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H16BrN5O2S2/c1-25(22,23)20-8-6-10(7-9-20)13-17-18-15-21(13)19-14(24-15)11-4-2-3-5-12(11)16/h2-5,10H,6-9H2,1H3 |
InChI Key |
BGJRGSDBRRGXIY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC=CC=C4Br |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.